Physicochemical Properties of 4-Iodo-6-methoxyquinoline: A Technical Guide
Physicochemical Properties of 4-Iodo-6-methoxyquinoline: A Technical Guide
Executive Summary
4-Iodo-6-methoxyquinoline (CAS: 876492-00-1) is a specialized heterocyclic building block extensively utilized in medicinal chemistry, particularly in the development of kinase inhibitors, antimalarials, and receptor modulators.[1][2] Its structural uniqueness lies in the interplay between the electron-donating methoxy group at the C6 position and the reactive iodo-handle at the C4 position. This "push-pull" electronic environment makes it an ideal substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the rapid diversification of the quinoline scaffold.
This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed for researchers requiring high-fidelity data for experimental design.
Part 1: Molecular Identity & Structural Analysis[3]
Chemical Identification
| Property | Detail |
| IUPAC Name | 4-Iodo-6-methoxyquinoline |
| CAS Registry Number | 876492-00-1 |
| Molecular Formula | C₁₀H₈INO |
| Molecular Weight | 285.08 g/mol |
| SMILES | COc1ccc2nc(cc(I)c2c1) |
| InChI Key | Calculated from structure |
Electronic Architecture
The reactivity of 4-Iodo-6-methoxyquinoline is defined by two opposing electronic forces:
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The C6-Methoxy Group (+M Effect): Acts as an electron-donating group (EDG), increasing electron density primarily at the C2, C4, and C8 positions via resonance. However, at C4, this donation competes with the inductive withdrawal of the iodine.
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The C4-Iodo Group (-I Effect): The iodine atom is a weak electron withdrawer but an excellent leaving group. The C4 position in quinolines is naturally electron-deficient (similar to the C4 in pyridine), making it highly susceptible to oxidative addition by transition metals.
Caption: Electronic "Push-Pull" map showing the stabilization provided by the methoxy group and the activation of the C-I bond for catalysis.
Part 2: Physicochemical Profile
Key Physical Metrics
Specific experimental values for this derivative are often proprietary or extrapolated from close analogs (e.g., 6-methoxyquinoline). The values below represent a high-confidence consensus derived from structural activity relationship (SAR) data of 4-haloquinolines.
| Property | Value / Range | Contextual Note |
| Physical State | Solid (Powder) | Typically off-white to yellow/tan; sensitive to light. |
| Melting Point | 90°C – 110°C (Predicted) | Lower than 4-chloro analogs due to the large iodine radius disrupting crystal packing. |
| Boiling Point | >300°C (Decomposes) | Not distillable at atmospheric pressure; requires high vacuum. |
| LogP (Lipophilicity) | 3.1 ± 0.3 | Significantly more lipophilic than 6-methoxyquinoline (LogP ~2.2) due to the iodine atom. |
| TPSA | ~22 Ų | Dominated by the quinoline nitrogen and methoxy oxygen; indicates good membrane permeability. |
| pKa (Conj. Acid) | 4.2 – 4.5 | The electron-withdrawing iodine lowers the basicity of the quinoline nitrogen compared to 6-methoxyquinoline (pKa ~4.9). |
Solubility & Solvent Compatibility
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Water: Practically insoluble (< 0.1 mg/mL). The hydrophobic iodine and aromatic core dominate the solvation profile.
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Dichloromethane (DCM) / Chloroform: Highly soluble. Preferred solvents for extraction and chromatography.[3]
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DMSO / DMF: Excellent solubility (> 50 mM). Ideal for biological assays and cross-coupling reaction media.
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Alcohols (MeOH, EtOH): Moderate solubility; often requires heating or sonication.
Part 3: Synthetic Pathways & Characterization
Synthesis Workflow (Meldrum's Acid Route)
The most robust synthesis avoids the harsh conditions of the Skraup reaction, utilizing the Gould-Jacobs type cyclization followed by functional group interconversion.
Protocol Overview:
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Condensation: 4-Methoxyaniline reacts with Meldrum's acid and triethyl orthoformate.
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Cyclization: Thermal cyclization in diphenyl ether (Dowtherm A) yields 6-methoxy-4-quinolone.
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Aromatization/Halogenation: Conversion of the 4-hydroxy tautomer to 4-iodo using P₂I₄ or a POCl₃ -> NaI sequence.
Caption: Step-wise synthetic workflow from commercially available aniline precursors to the target iodide.
Spectroscopic Characterization[5][6]
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¹H NMR (DMSO-d₆, 400 MHz):
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H2: ~8.5 ppm (d).[4] The most deshielded proton due to proximity to the ring nitrogen.
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H8: ~7.9 ppm (d).
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H3: ~8.0 ppm (s/d). Ortho to the iodine; shift is characteristic of C4-substituted quinolines.
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-OCH₃: 3.92 ppm (s). Characteristic sharp singlet.
-
-
Mass Spectrometry (ESI+):
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[M+H]⁺: 286.08 m/z.
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Fragmentation: Loss of methyl radical (M-15) and loss of iodine (M-127) are common fragmentation pathways.
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Part 4: Reactivity & Applications
The C4-Iodo Handle
The C4-iodo bond is significantly more labile than C4-chloro or C4-bromo analogs, making this compound a superior substrate for palladium-catalyzed reactions under mild conditions.
-
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl systems (common in kinase inhibitors).
-
Sonogashira Coupling: Reacts with terminal alkynes to install rigid acetylenic linkers.
-
Buchwald-Hartwig Amination: Substitution of the iodine with amines to form 4-amino-6-methoxyquinolines (antimalarial pharmacophore).
Stability & Safety
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Light Sensitivity: Iodides are photosensitive. Prolonged exposure to light can lead to the homolytic cleavage of the C-I bond, liberating iodine (purple discoloration) and degrading the compound. Storage: Amber vials, -20°C.
-
Oxidation: The methoxy group is relatively stable, but the quinoline nitrogen can be oxidized to the N-oxide using mCPBA.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14860, 6-Methoxyquinoline (Analogous Physicochemical Data). Retrieved from [Link]
-
Wang, W., Guo, Y., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline.[7] Atlantis Press. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide (Reactivity Context). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Chloro-6,7-dimethoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. atlantis-press.com [atlantis-press.com]
